molecular formula C23H29N3O5S B298159 N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide

N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide

Cat. No. B298159
M. Wt: 459.6 g/mol
InChI Key: NCVLTIVHLAVXQM-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of drug discovery and development. It is a sulfonamide-based compound that exhibits potent inhibitory activity against a wide range of enzymes, making it an attractive candidate for drug design.

Mechanism of Action

The mechanism of action of ADMET involves the inhibition of enzymatic activity through the formation of covalent bonds between the compound and the enzyme. This results in the disruption of the enzyme's function, leading to the inhibition of the physiological process it regulates.
Biochemical and Physiological Effects:
ADMET has been shown to exhibit a range of biochemical and physiological effects, depending on the enzyme it targets. For example, inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure, making it a potential treatment for glaucoma. Inhibition of histone deacetylase can lead to the activation of tumor suppressor genes, making it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

ADMET has several advantages for use in lab experiments, including its potent inhibitory activity against a wide range of enzymes, its sulfonamide-based structure, which allows for easy modification, and its relatively low toxicity. However, its limitations include its high cost of synthesis and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the study of ADMET, including the development of more potent and selective inhibitors, the optimization of its pharmacokinetic properties, and the exploration of its potential for use in the treatment of various diseases. Additionally, the use of ADMET as a tool for studying enzyme function and regulation may also be explored.

Synthesis Methods

ADMET can be synthesized through a multistep process involving the reaction of 4-allyloxy-3-ethoxybenzaldehyde with hydrazine hydrate, followed by the reaction with 3,5-dimethylbenzene-1-sulfonyl chloride. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

ADMET has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit inhibitory activity against a wide range of enzymes, including carbonic anhydrase, histone deacetylase, and proteasome, among others. These enzymes play critical roles in various physiological and pathological processes, making them attractive targets for drug design.

properties

Product Name

N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H29N3O5S/c1-6-10-31-21-9-8-19(14-22(21)30-7-2)15-24-25-23(27)16-26(32(5,28)29)20-12-17(3)11-18(4)13-20/h6,8-9,11-15H,1,7,10,16H2,2-5H3,(H,25,27)/b24-15+

InChI Key

NCVLTIVHLAVXQM-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C)OCC=C

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C)OCC=C

Origin of Product

United States

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